
2-Bromo-4-chlorobutanoyl chloride
Übersicht
Beschreibung
2-Bromo-4-chlorobutanoyl chloride: is an organic compound with the molecular formula C4H5BrCl2O and a molecular weight of 219.89 g/mol . It is a colorless to light yellow liquid with a boiling point of 86-92°C at 10 Torr and a density of 1.6426 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorobutanoyl chloride can be synthesized through the reaction of 4-chlorobutyryl chloride with bromine in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to maintain reaction conditions. The process includes steps such as distillation and purification to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-chlorobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine or chlorine atom with a nucleophile.
Hydrolysis: The compound reacts with water to form the corresponding acid and hydrogen halides.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include , , and .
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chlorobutanoyl chloride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chlorobutanoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The compound’s electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the displacement of the bromine or chlorine atom . This reactivity is utilized in various synthetic transformations to introduce functional groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutyryl chloride: Similar in structure but lacks the bromine atom.
2-Bromo-4-chlorobutyric acid: Similar but contains a carboxylic acid group instead of the acyl chloride group.
Uniqueness: 2-Bromo-4-chlorobutanoyl chloride is unique due to its dual halogenation, which provides distinct reactivity patterns compared to its analogs.
Eigenschaften
IUPAC Name |
2-bromo-4-chlorobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNROIRTCSDKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


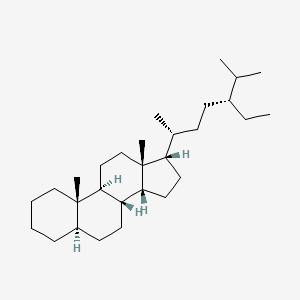
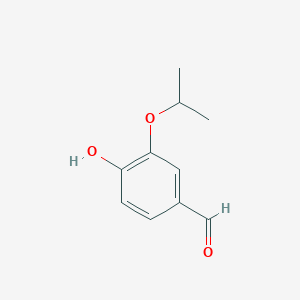

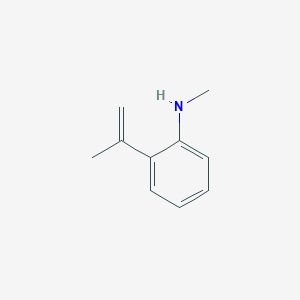


![Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide](/img/structure/B3280283.png)
![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
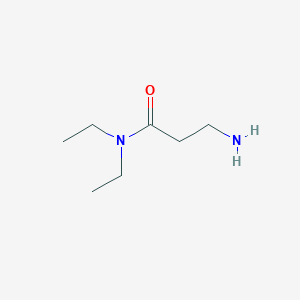
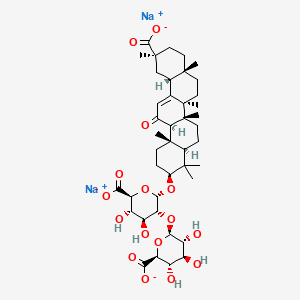

![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)
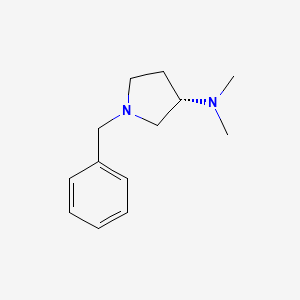
![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)
